[S(R)]-N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce chirality in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. Its structure includes a biphenyl group, a diphenylphosphino group, and a sulfinamide moiety, which collectively contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide typically involves several key steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Diphenylphosphino Group: This step often involves the reaction of a biphenyl derivative with diphenylphosphine chloride in the presence of a base such as triethylamine.
Attachment of the Sulfinamide Moiety: The final step involves the reaction of the intermediate compound with a sulfinamide reagent under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to a sulfonamide under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide moiety yields a sulfonamide, while reduction results in an amine derivative.
Scientific Research Applications
[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it valuable in the study of chiral biomolecules and their interactions.
Medicine: It is used in the synthesis of chiral drugs, which can have different pharmacological effects based on their stereochemistry.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where chirality is a critical factor.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The biphenyl and diphenylphosphino groups provide steric and electronic environments that favor the formation of one enantiomer over the other. This selective induction of chirality is crucial in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.
[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonic acid: Contains a sulfonic acid group.
[S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinic acid: Features a sulfinic acid group.
Uniqueness
The uniqueness of [S®]-N-[(1S)-1-[1,1’-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide lies in its specific combination of functional groups and its ability to induce chirality in a wide range of chemical reactions. The presence of the sulfinamide moiety, in particular, provides distinct reactivity and selectivity advantages in asymmetric synthesis.
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3/t29-,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIINIAAJWPMRE-ANHUGMMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.